4-Bromo-1,3-benzodioxole

Physical form Solid handling Automated dispensing

4-Bromo-1,3-benzodioxole (CAS 6698-13-1) is a halogenated benzodioxole derivative with molecular formula C7H5BrO2 and molecular weight 201.02 g/mol, characterized by a bromine atom substituted exclusively at the 4-position of the fused 1,3-benzodioxole ring system. The compound presents as a white fused solid at ambient temperature with a melting point of approximately 69–71 °C and a boiling point of 82–83 °C at 0.6 mmHg.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 6698-13-1
Cat. No. B1272940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,3-benzodioxole
CAS6698-13-1
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
InChIKeyVZPMQHSDFWAZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,3-benzodioxole (CAS 6698-13-1) — Core Physicochemical Identity and Procurement-Relevant Baseline


4-Bromo-1,3-benzodioxole (CAS 6698-13-1) is a halogenated benzodioxole derivative with molecular formula C7H5BrO2 and molecular weight 201.02 g/mol, characterized by a bromine atom substituted exclusively at the 4-position of the fused 1,3-benzodioxole ring system . The compound presents as a white fused solid at ambient temperature with a melting point of approximately 69–71 °C and a boiling point of 82–83 °C at 0.6 mmHg . It is classified as an irritant (GHS Hazard Statements H315, H319, H335) and requires storage at 2–8 °C . Its primary utility lies as a versatile aryl bromide intermediate in organic synthesis, enabling participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution .

Why 4-Bromo-1,3-benzodioxole Cannot Be Casually Substituted by Other Bromobenzodioxole Isomers or Halogen Analogs


Bromobenzodioxoles exist as distinct positional isomers (4-bromo vs. 5-bromo) with markedly different physicochemical properties that directly impact synthetic handling, reaction design, and downstream applications. The 4-bromo isomer (CAS 6698-13-1) is a white solid at room temperature, while the 5-bromo isomer (CAS 2635-13-4) is a clear liquid . This physical-state divergence affects weighing accuracy, automated dispensing compatibility, and storage requirements. Beyond physical form, the electronic environment at the 4-position—ortho to one dioxole oxygen—differs fundamentally from the 5-position, altering reactivity in metal-catalyzed cross-coupling reactions [1]. Halogen replacement (4-Cl or 4-I analogs) introduces even larger perturbations: the 4-chloro analog (CAS 72744-44-6, MW 156.56) lacks sufficient reactivity for mild Suzuki coupling conditions, while the 4-iodo analog (CAS 849517-65-3, MW 248.02, density ~2.0 g/cm³) is significantly heavier and more costly [2]. These differences mean that in-class substitution without re-optimization of reaction conditions risks yield loss, impurity profile changes, or complete reaction failure.

Quantitative Differentiation Evidence for 4-Bromo-1,3-benzodioxole Against Closest Analogs


Physical State at Ambient Temperature: Solid vs. Liquid Dictates Handling and Automation Compatibility

4-Bromo-1,3-benzodioxole (CAS 6698-13-1) is a white fused solid at room temperature , whereas its closest positional isomer, 5-bromo-1,3-benzodioxole (CAS 2635-13-4), is a clear yellow-orange liquid at ambient conditions . This difference arises from the altered crystal packing enabled by the 4-position substitution pattern. For procurement and laboratory workflows, a solid intermediate permits gravimetric dispensing with standard analytical balances, avoids solvent-weight corrections required for liquid reagents, and reduces volatility-related losses during storage.

Physical form Solid handling Automated dispensing Storage stability

Boiling Point and Volatility: Reduced-Pressure Distillation Parameters Diverge Between 4-Br and 5-Br Isomers

Under reduced pressure, 4-bromo-1,3-benzodioxole distills at 82–83 °C at 0.6 mmHg , whereas the 5-bromo isomer distills at 85–86 °C at 1 mmHg . Although the absolute temperature difference appears modest, the differing vacuum conditions (0.6 vs. 1 mmHg) imply a meaningfully higher boiling point for the 5-bromo isomer when normalized to equivalent pressure. At atmospheric pressure (760 mmHg), the estimated boiling points diverge more substantially: approximately 238 °C for the 4-bromo isomer versus 228 °C for the 5-bromo isomer , reflecting distinct intermolecular interactions dictated by bromine position.

Boiling point Distillation Volatility Purification

Density Differential: Gravimetric-to-Volumetric Conversion Differs Between 4-Br and 5-Br Isomers

The density of 4-bromo-1,3-benzodioxole is reported as approximately 1.7 g/cm³ , while the 5-bromo isomer has a measured density of 1.669 g/mL at 25 °C . This ~2% difference in density translates to a measurable volumetric discrepancy when preparing solutions by mass-to-volume conversion, particularly at the multi-gram scale typical of intermediate synthesis. For large-scale procurement, the higher density of the 4-bromo isomer means that a given mass occupies a smaller volume, affecting shipping, storage container sizing, and reactor charge calculations.

Density Gravimetric analysis Volumetric dosing Solution preparation

Aqueous Solubility: 4-Bromo Isomer Shows Quantifiable but Low Water Solubility Relevant to Biphasic Reaction Design

The aqueous solubility of 4-bromo-1,3-benzodioxole is estimated at 0.175 mg/mL (8.69 × 10⁻⁴ mol/L) using the ESOL topological method . In comparison, the 5-bromo isomer is described as practically insoluble in water , while 1,3-benzodioxole itself (the unsubstituted parent) has a LogP of 2.08 [1]. The predicted water solubility of the 4-bromo isomer, though low in absolute terms, provides a quantitative benchmark for designing biphasic reaction conditions, aqueous workup procedures, and liquid-liquid extraction protocols. The LogP of 4-bromo-1,3-benzodioxole is reported as 2.1778 [2], representing a modest increase in lipophilicity over the parent 1,3-benzodioxole.

Aqueous solubility Biphasic reactions Liquid-liquid extraction ESOL prediction

Validated Synthetic Yield from Patent Literature: 73% Isolated Yield via Catechol Methylenation Route

A patent-documented synthesis of 4-bromo-1,3-benzodioxole (US2018/208604, Paragraphs 0386–0388) reports the reaction of 3-bromocatechol (10 mmol) with diiodomethane (20 mmol) in DMF with potassium carbonate at 60 °C for 3 hours, yielding 4-bromo-1,3-benzodioxole in 73% isolated yield (1.46 g) after chromatographic purification . This yield provides a validated benchmark for procurement-grade material synthesis and contrasts with alternative bromination routes that may produce mixtures of 4- and 5-bromo isomers requiring separation. For comparison, the synthesis of 5-bromo-1,3-benzodioxole via direct bromination of 1,3-benzodioxole typically proceeds with different regioselectivity, yielding the 5-substituted product as the major isomer due to the directing effects of the dioxole ring [1].

Synthetic yield Patent method Methylenation Process chemistry

Evidence-Backed Application Scenarios Where 4-Bromo-1,3-benzodioxole Delivers Verifiable Differentiation


Automated High-Throughput Synthesis Platforms Requiring Solid-Dispensable Aryl Bromide Building Blocks

4-Bromo-1,3-benzodioxole is a white solid at ambient temperature (unlike the liquid 5-bromo isomer), making it compatible with automated solid-dispensing robotic platforms commonly used in medicinal chemistry high-throughput synthesis. The solid form eliminates the need for liquid-handling calibration specific to viscous or volatile reagents, reducing dispensing errors. Procurement specifications typically require ≥97% purity (Thermo Fisher, CapotChem at 98% min.), with moisture content ≤0.5%, ensuring consistent stoichiometric delivery in parallel synthesis arrays .

Palladium-Catalyzed Cross-Coupling at the 4-Position for Generating Biaryl Libraries with Defined Regiochemistry

The 4-position of 1,3-benzodioxole has been demonstrated as the preferred site for palladium-catalyzed direct arylation, with reported yields exceeding 80% for the 4-substituted products [1]. 4-Bromo-1,3-benzodioxole provides a pre-functionalized substrate for Suzuki-Miyaura coupling, enabling the construction of biaryl compound libraries where the benzodioxole oxygen atoms are positioned ortho to the newly formed C–C bond. This ortho-oxygen arrangement creates a unique electronic environment distinct from the 5-substituted series, potentially affecting downstream biological target engagement. The compound has been specifically cited in patent literature as an intermediate for benzobisoxazole anticancer agents, anti-anxiety drugs, and antidepressant candidates .

Biphasic Reaction and Liquid-Liquid Extraction Process Development Leveraging Quantified Solubility Parameters

With a predicted aqueous solubility of 0.175 mg/mL and a LogP of 2.18, 4-bromo-1,3-benzodioxole partitions predictably into organic phases under standard extractive workup conditions [2]. This quantified lipophilicity enables rational selection of extraction solvents (e.g., ethyl acetate, dichloromethane) and supports the design of biphasic reaction systems where the aryl bromide must remain in the organic phase to avoid hydrolysis side reactions. For procurement, this solubility profile ensures predictable recovery during aqueous workup, reducing material losses in multi-step synthetic sequences.

Multi-Gram to Kilogram-Scale Intermediate Manufacturing with Patent-Validated Process Metrics

The patent-documented synthesis achieving 73% isolated yield from 3-bromocatechol and diiodomethane provides a validated starting point for process scale-up . Multiple suppliers (CapotChem, BidePharm, AK Scientific) offer this compound at scales up to kilograms with purity specifications of 95–98%, confirming commercial availability at procurement-relevant quantities . The white solid physical form facilitates batch quality control via melting point determination (~69–71 °C) as a rapid identity check, complementing instrumental methods such as ¹H-NMR (characteristic signals at δ 6.97, 6.77, 6.71, and 6.03 ppm in CDCl₃) .

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